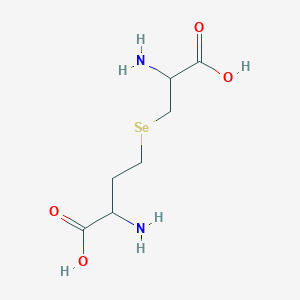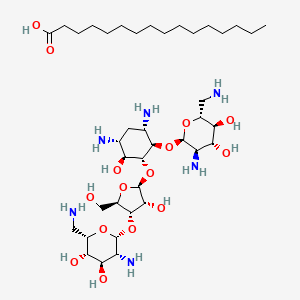
Selenocystathionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Selenocystathionine, also known as secysta, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into selenocysteine and 2-ketobutyric acid through the action of the enzyme cystathionine gamma-lyase. Furthermore, this compound can be biosynthesized from L-serine and selenohomocysteine; which is catalyzed by the enzyme cystathionine beta-synthase. Furthermore, this compound can be converted into selenohomocysteine and pyruvic acid; which is catalyzed by the enzyme cystathionine beta-lyase. Finally, this compound and O-succinyl-L-homoserine can be converted into selenocysteine and succinic acid through its interaction with the enzyme cystathionine gamma-synthase. In humans, this compound is involved in the selenoamino acid metabolism pathway.
This compound is a member of the class of cystathionines derived from homoselenocysteine and serine residues joined by a selenide bond. It is a member of cystathionines and a selenoamino acid.
Properties
CAS No. |
2196-58-9 |
|---|---|
Molecular Formula |
C7H14N2O4Se |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)selanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4Se/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
InChI Key |
ZNWYDQPOUQRDLY-UHFFFAOYSA-N |
SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
Canonical SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
melting_point |
58°C |
Key on ui other cas no. |
2196-58-9 |
physical_description |
Solid |
Synonyms |
SeCysta selenocystathionine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate](/img/structure/B1218676.png)




